molecular formula C16H22ClNO B5975211 N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide

Número de catálogo B5975211
Peso molecular: 279.80 g/mol
Clave InChI: JPJJQVVZUZBMOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system (CNS). By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the CNS, leading to enhanced GABAergic neurotransmission.

Mecanismo De Acción

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 exerts its pharmacological effects by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound-115 increases the concentration of GABA in the CNS, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which may underlie its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
This compound-115 has been shown to increase GABA levels in various regions of the brain, including the hippocampus, cortex, and striatum. It has also been shown to increase the amplitude and frequency of GABAergic inhibitory postsynaptic currents in hippocampal neurons. These effects are consistent with its mechanism of action as a GABA-AT inhibitor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 is its high selectivity for GABA-AT, which minimizes off-target effects. However, its potency and selectivity may also pose challenges in designing experiments to study its effects in vivo. Additionally, this compound-115 has a relatively short half-life, which may limit its duration of action in vivo.

Direcciones Futuras

For research on N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 include investigating its therapeutic potential in various CNS disorders, including epilepsy, addiction, and anxiety. Additionally, further studies are needed to determine the optimal dosing and administration regimen for this compound-115 in humans. Finally, studies investigating the potential for drug-drug interactions with this compound-115 are also warranted.

Métodos De Síntesis

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 can be synthesized using a two-step process. In the first step, 3-chloro-4-methylbenzoyl chloride is reacted with cyclohexylamine to form N-(3-chloro-4-methylphenyl)cyclohexylamine. This intermediate is then reacted with 3-bromopropionyl chloride to form this compound-115.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, addiction, and anxiety. Preclinical studies have demonstrated that this compound-115 increases GABA levels in the brain and reduces seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety.

Propiedades

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h7,9,11,13H,2-6,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJJQVVZUZBMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.